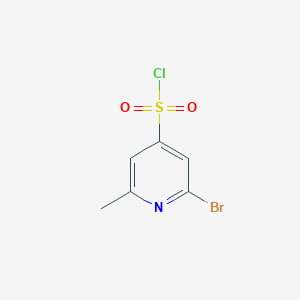
2-Bromo-6-methylpyridine-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-methylpyridine-4-sulfonyl chloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position, a methyl group at the sixth position, and a sulfonyl chloride group at the fourth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methylpyridine-4-sulfonyl chloride typically involves the bromination of 6-methylpyridine followed by sulfonylation. One common method includes the reaction of 6-methylpyridine with bromine in the presence of a catalyst to introduce the bromine atom at the second position. The resulting 2-Bromo-6-methylpyridine is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-6-methylpyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Coupling Reactions: Reagents include boronic acids and palladium catalysts. The reactions are often conducted in an inert atmosphere with solvents like tetrahydrofuran or dimethylformamide.
Major Products:
Substitution Reactions: Products include sulfonamides, sulfonates, and sulfonothioates.
Coupling Reactions: Products include various arylated pyridine derivatives.
Applications De Recherche Scientifique
2-Bromo-6-methylpyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and properties of the biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activities that are useful in drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Bromo-6-methylpyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile. The bromine atom can also participate in cross-coupling reactions, where it is replaced by other functional groups through the action of a palladium catalyst.
Comparaison Avec Des Composés Similaires
2-Bromo-4-methylpyridine: Similar structure but lacks the sulfonyl chloride group. It is used in the synthesis of various organic compounds.
2-Chloro-6-methylpyridine-4-sulfonyl chloride: Similar structure but with a chlorine atom instead of a bromine atom. It exhibits similar reactivity and applications.
4-Methylpyridine-2-sulfonyl chloride: Lacks the bromine atom but has similar reactivity due to the presence of the sulfonyl chloride group.
Uniqueness: 2-Bromo-6-methylpyridine-4-sulfonyl chloride is unique due to the combination of the bromine atom and the sulfonyl chloride group on the pyridine ring. This combination enhances its reactivity and allows for a wider range of chemical transformations compared to similar compounds.
Propriétés
Formule moléculaire |
C6H5BrClNO2S |
|---|---|
Poids moléculaire |
270.53 g/mol |
Nom IUPAC |
2-bromo-6-methylpyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H5BrClNO2S/c1-4-2-5(12(8,10)11)3-6(7)9-4/h2-3H,1H3 |
Clé InChI |
UOVASVHDHQENSO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)Br)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


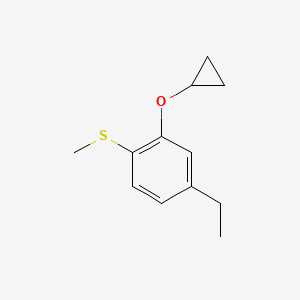


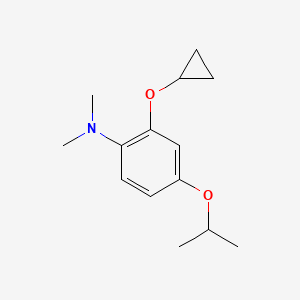

![2-(2-[4-(Tert-butoxycarbonyl)piperazin-1-YL]pyrimidin-5-YL)ethanamine](/img/structure/B14848806.png)
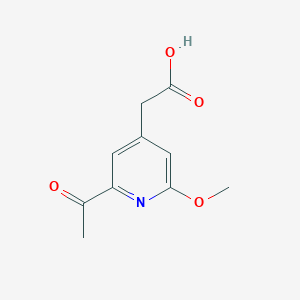

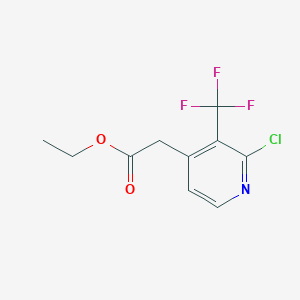


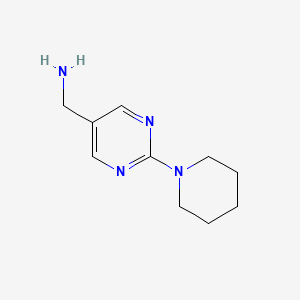
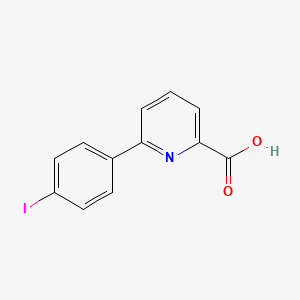
![[2-[[16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14848866.png)
